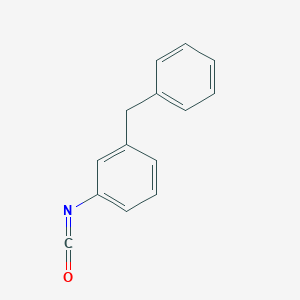

3-Benzylphenyl isocyanate

Übersicht

Beschreibung

3-Benzylphenyl isocyanate is a compound with the molecular formula C14H11NO . It is also known by other synonyms such as 1-benzyl-3-isocyanatobenzene and 3’-Isocyanatodiphenylmethane .

Synthesis Analysis

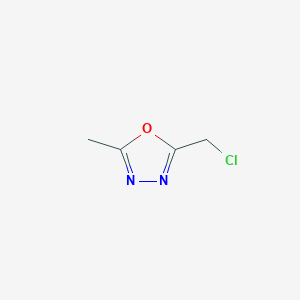

The synthesis of isocyanates like 3-Benzylphenyl isocyanate can be achieved through various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .

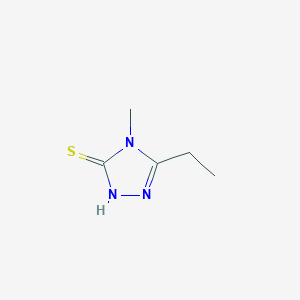

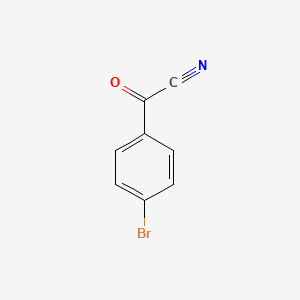

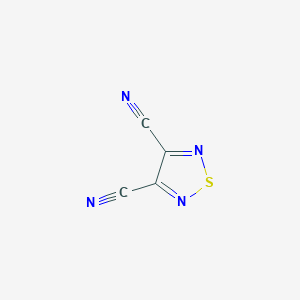

Molecular Structure Analysis

The molecular structure of 3-Benzylphenyl isocyanate consists of a benzyl group (C6H5CH2) attached to an isocyanate group (NCO) on a phenyl ring . The InChI string for the compound is InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13 (10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 .

Chemical Reactions Analysis

The reactions of isocyanates like 3-Benzylphenyl isocyanate with other small molecules such as water, alcohols, and amines are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

3-Benzylphenyl isocyanate has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 209.084063974 g/mol . The topological polar surface area of the compound is 29.4 Ų .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Summary of Application

In chemical synthesis, 1-benzyl-3-isocyanatobenzene is applied in the formation of organic superbases, which are crucial for a variety of synthetic reactions .

Methods of Application

The compound is used to generate freebase forms of superbases in situ, which then catalyze addition, substitution, and polymerization reactions. Reaction conditions such as solvent choice, concentration, and temperature are critical for the success of these processes.

Results and Outcomes

The application has led to the development of more efficient synthetic routes, with outcomes measured by yield percentages, reaction times, and purity levels of the final products.

Life Science

Summary of Application

In life science research, 1-benzyl-3-isocyanatobenzene’s reactivity is exploited for modifying biomolecules and creating bioconjugates for various applications .

Methods of Application

The isocyanate group reacts with amine groups present on biomolecules, forming stable urea linkages. This conjugation is performed under physiological conditions to maintain the integrity of the biological molecules.

Results and Outcomes

The modification of biomolecules with 1-benzyl-3-isocyanatobenzene has resulted in enhanced solubility, stability, and bioactivity. These outcomes are quantified through assays measuring activity rates and binding affinities.

Chromatography

Summary of Application

In chromatography, 1-benzyl-3-isocyanatobenzene is used as a derivatizing agent to improve the detection and separation of compounds .

Methods of Application

The compound reacts with analytes to form derivatives that are more amenable to chromatographic separation. Parameters like reaction time and derivative stability are optimized for the best chromatographic performance.

Results and Outcomes

The use of 1-benzyl-3-isocyanatobenzene in chromatography has led to better resolution and detection limits. The effectiveness is measured by factors such as peak symmetry, retention times, and separation efficiency.

Analytical Science

Summary of Application

Analytical science benefits from the use of 1-benzyl-3-isocyanatobenzene in the development of analytical standards and calibration models .

Methods of Application

The compound is used to synthesize reference materials with well-defined structures and properties. These standards are then used to calibrate analytical instruments and validate methodologies.

Results and Outcomes

The synthesized standards provide accurate and reproducible data, essential for the validation of analytical techniques. The success is measured by the precision and accuracy of the analytical results obtained.

Polymer Technology

Summary of Application

1-benzyl-3-isocyanatobenzene plays a role in polymer technology, particularly in the synthesis of dynamic polymer networks and the modification of thermoplastic polyurethane elastomers .

Methods of Application

The isocyanate group of the compound participates in the formation of reversible crosslinks within polymer networks, allowing for the creation of self-healing and recyclable materials.

Results and Outcomes

The development of such dynamic polymer networks has shown promising results in terms of material recyclability and self-healing capabilities. These are quantitatively assessed by recovery percentages after damage and mechanical strength tests.

This analysis provides a detailed overview of the diverse applications of 3-Benzylphenyl isocyanate in various scientific fields, highlighting its versatility and importance in research and industry.

Nanotechnology

Summary of Application

In nanotechnology, “3-Benzylphenyl isocyanate” is used to modify the surface of nanoparticles to enhance their dispersion in solvents and compatibility with various matrices .

Methods of Application

The isocyanate group reacts with hydroxyl or amine groups on the nanoparticle surface, creating a stable urethane or urea linkage. This functionalization is performed under controlled conditions to maintain the nanoparticles’ integrity and avoid agglomeration.

Results and Outcomes

Functionalized nanoparticles exhibit improved solubility and stability, which is crucial for their application in drug delivery systems and composite materials. The success of the modification is evaluated through zeta potential measurements and dispersion stability tests.

Pharmaceutical Research

Summary of Application

“3-Benzylphenyl isocyanate” is involved in the synthesis of small molecule drugs, particularly in the creation of pharmacophores that interact with biological targets .

Methods of Application

The compound is used to introduce aromatic isocyanate moieties into drug candidates, which can improve binding affinity and selectivity towards certain proteins or enzymes.

Results and Outcomes

The introduction of the isocyanate group has led to the development of drugs with better pharmacokinetic profiles. The efficacy of these drugs is measured through in vitro and in vivo assays, focusing on their therapeutic index and side effect profile.

Environmental Science

Summary of Application

Environmental science utilizes “3-Benzylphenyl isocyanate” in the detection and quantification of pollutants, particularly in air and water quality monitoring .

Methods of Application

The compound reacts with specific pollutant molecules to form derivatives that are more easily detectable using various analytical techniques, such as mass spectrometry or gas chromatography.

Results and Outcomes

The derivatization with “3-Benzylphenyl isocyanate” has improved the sensitivity and accuracy of pollutant detection. The results are quantified by the lower detection limits and the precision of the measurements.

Agricultural Chemistry

Summary of Application

In agricultural chemistry, “3-Benzylphenyl isocyanate” is used to synthesize agrochemicals, including pesticides and herbicides .

Methods of Application

The isocyanate group is incorporated into molecules that disrupt the life cycle of pests or inhibit the growth of weeds, enhancing the effectiveness of these agrochemicals.

Results and Outcomes

The synthesized agrochemicals demonstrate increased potency and specificity, reducing the required dosage and minimizing environmental impact. The performance is assessed through field trials and crop yield analyses.

Food Science

Summary of Application

“3-Benzylphenyl isocyanate” finds application in food science as a reagent for analyzing food components, especially proteins and amino acids .

Methods of Application

The compound reacts with amino groups in food samples, facilitating the identification and quantification of these components through chromatographic techniques.

Results and Outcomes

The use of “3-Benzylphenyl isocyanate” in food analysis has led to more accurate nutritional profiling. The reliability of the data is reflected in the consistency and reproducibility of the analytical results.

Catalysis

Summary of Application

Catalysis research employs “3-Benzylphenyl isocyanate” in the development of organocatalysts that facilitate various chemical transformations .

Safety And Hazards

3-Benzylphenyl isocyanate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Protective equipment such as gloves and eye protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-benzyl-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMFOCWUDYJGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399562 | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylphenyl isocyanate | |

CAS RN |

480439-07-4 | |

| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)